5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile
Overview
Description
5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C11H7FN2 and its molecular weight is 186.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
5-(Phenylthio)-3H-pyrrole-4-carbonitriles, a related group of compounds, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds, including variants like PPC I, PPC II, and PPC III, have demonstrated significant inhibition efficiency, attributed to their adsorption on the metal surface. They function as anodic type inhibitors, with their efficacy increasing with concentration. This was validated through experimental methods and supported by Monte Carlo simulations (Verma et al., 2015).
Molecular Docking and Synthesis Studies
Certain pyrrole-3-carbonitrile derivatives have been investigated for their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), an enzyme implicated in sensitizing cells to apoptosis. The compounds' structures were optimized using density functional theory (DFT) calculations, and molecular docking studies were conducted to assess their interaction with NAMPT, suggesting potential applications in pharmacological research (Venkateshan et al., 2019).
Development of Novel Compounds
Research focused on synthesizing new pyrrole-4-carbonitrile derivatives, exploring their potential as intermediates for further chemical reactions. The study detailed the creation of various pyrazole, pyrimidine, and azolopyrimidine derivatives attached to a pyrazole scaffold, indicating the versatility of these compounds in chemical synthesis (Ali et al., 2016).
Antimicrobial Activity
A study synthesized Schiff bases using pyrrole-carbonitrile derivatives and tested their antimicrobial activity. These novel compounds showed significant efficacy against various microbial strains, suggesting their potential in developing new antimicrobial agents (Puthran et al., 2019).
Progesterone Receptor Modulators
Pyrrole-2-carbonitrile compounds have been explored for their role in progesterone receptor modulation. These compounds have demonstrated potential in female healthcare, including applications in contraception and the treatment of fibroids and endometriosis. The study highlights the importance of structural changes in determining agonist or antagonist properties (Fensome et al., 2008).
Anion Binding and Color Change Signaling
Pyrrole derivatives have been synthesized with nitrophenyl groups, showing unique properties such as deprotonation-induced color change in the presence of fluoride ions. This property could be utilized in chemical sensing and signaling applications (Camiolo et al., 2003).
Properties
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-5,7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMRHLYVXQASFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN2)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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